Spacer Phosphoramidite C3

DNAzyme engineering Catalytic nucleic acids Spacer substitution analysis

Spacer Phosphoramidite C3 (CAS 110894-23-0), also referred to as C3-Spacer-CEP, is a non-nucleosidic phosphoramidite monomer designed for automated solid-phase oligonucleotide synthesis. It introduces a three-carbon (propyl) aliphatic spacer arm at the 3'-end, 5'-end, or internally within an oligonucleotide sequence.

Molecular Formula C33H43N2O5P
Molecular Weight 578.7 g/mol
CAS No. 110894-23-0
Cat. No. B027499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpacer Phosphoramidite C3
CAS110894-23-0
Molecular FormulaC33H43N2O5P
Molecular Weight578.7 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCCC#N
InChIInChI=1S/C33H43N2O5P/c1-26(2)35(27(3)4)41(39-24-10-22-34)40-25-11-23-38-33(28-12-8-7-9-13-28,29-14-18-31(36-5)19-15-29)30-16-20-32(37-6)21-17-30/h7-9,12-21,26-27H,10-11,23-25H2,1-6H3
InChIKeyIMRNWKAKFIGPOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Spacer Phosphoramidite C3 (CAS 110894-23-0) Procurement: Baseline Properties and Oligonucleotide Synthesis Utility


Spacer Phosphoramidite C3 (CAS 110894-23-0), also referred to as C3-Spacer-CEP, is a non-nucleosidic phosphoramidite monomer designed for automated solid-phase oligonucleotide synthesis . It introduces a three-carbon (propyl) aliphatic spacer arm at the 3'-end, 5'-end, or internally within an oligonucleotide sequence . With a molecular weight of approximately 578.7 g/mol and a logP of 7.694, this reagent exhibits pronounced hydrophobicity . Its primary utility lies in modulating the physical and spatial properties of synthetic oligonucleotides, including altering chain flexibility, reducing steric hindrance around conjugated moieties, and serving as a functional polymerase extension blocker when placed at the 3'-terminus [1].

Why Spacer Phosphoramidite C3 Cannot Be Interchanged with Generic or Longer-Chain Analogs


Spacer phosphoramidites constitute a class of modifiers with widely varying physicochemical properties and functional outcomes; therefore, generic substitution is not scientifically valid. The C3 spacer's specific three-carbon alkyl chain confers distinct hydrophobicity (logP 7.694) and molecular dimensions that directly impact oligonucleotide conformation, hybridization efficiency, and enzymatic interactions . While longer alkyl chain spacers (e.g., C6, C12) or hydrophilic polyethylene glycol (PEG) spacers (e.g., Spacer 9, Spacer 18/HEG) can also introduce distance, they produce markedly different effects on solubility, backbone flexibility, and polymerase blocking efficacy [1]. For instance, substituting C3 with a hydrophilic Spacer 18 in a PCR blocking application would not only alter the oligo's biophysical properties but also fail to provide the necessary hydrophobic, tight-binding 3'-terminal block required for preventing read-through [2]. The quantitative evidence presented in Section 3 substantiates why specific selection of Spacer C3, not a generic spacer, is critical for reproducible experimental outcomes.

Quantitative Differentiation of Spacer Phosphoramidite C3: Comparative Evidence for Scientific Selection


Spacer C3 vs. dSpacer: Functional Mimicry of Catalytic Motifs in DNAzyme 10-23

In a systematic probe of the 10-23 DNAzyme catalytic core, single-nucleotide positions were substituted with either Spacer C3 or dSpacer to assess functional tolerance. The relative catalytic rates of these spacer analogs were quantified against the wild-type (WT) DNAzyme (WT = 100). At position T8, the Spacer C3 analog exhibited a relative catalytic rate of 129, compared to 124 for the dSpacer analog, demonstrating that the C3 spacer not only tolerates but slightly enhances catalytic activity at this position. In contrast, a complete deletion of the T8 nucleotide reduced the catalytic rate to 46 [1]. This data directly compares Spacer C3 and dSpacer in a functional nucleic acid context, highlighting their distinct, position-dependent effects on catalysis.

DNAzyme engineering Catalytic nucleic acids Spacer substitution analysis

Spacer C3 vs. 3'-Phosphate: Superior Polymerase Blocking Stability in Restriction Enzyme Assays

3'-Terminal modifications are essential for preventing unwanted polymerase extension in assays such as PCR. While 3'-phosphate is a common blocking group, it is susceptible to partial cleavage during enzymatic reactions, particularly with restriction enzymes. Spacer C3 provides a more stable alternative. Technical data from Biosearch Technologies indicates that when incorporated at the 3'-end, Spacer C3 confers robust resistance to both nuclease and polymerase activity, with significantly reduced cleavage compared to 3'-phosphate under identical assay conditions . This stability is attributed to the non-cleavable C3 alkyl chain, which remains intact whereas phosphate groups can be enzymatically removed, leading to false-positive extension signals.

PCR blocking Oligonucleotide synthesis Enzymatic assays

Spacer C3 vs. Spacer 18 (HEG): Hydrophobicity-Driven Differentiation for Bioconjugation and Solubility

Spacer selection is dictated by the intended bioconjugation environment. Spacer C3, an aliphatic C3 chain with a high calculated logP of 7.694, is strongly hydrophobic . In contrast, Spacer 18 (hexaethylene glycol, HEG) is a hydrophilic PEG chain [1]. This fundamental difference dictates their application: hydrophobic C3 spacers are optimal for distancing modifiers in hydrophobic binding pockets or when minimal aqueous solubility is desired, whereas HEG spacers are chosen to enhance overall oligonucleotide solubility and flexibility in aqueous buffers. No quantitative head-to-head solubility data was found; however, the class-level chemical distinction (alkyl vs. PEG chain) is a primary selection criterion for procurement.

Oligonucleotide conjugation Fluorophore labeling Hydrophobic interaction

Spacer C3 vs. dSpacer: Backbone Distortion and Conformational Integrity in Structural Studies

When used as a base mimic or replacement, Spacer C3 introduces a flexible alkyl chain that distorts the native sugar-phosphate backbone geometry. In contrast, dSpacer (a tetrahydrofuran abasic site analog) incorporates a sugar-like ring structure that maintains the natural backbone spacing and conformation . While quantitative distortion metrics are not provided, the class-level distinction is clear: Spacer C3 is preferred when intentional backbone flexibility or distortion is required to probe structural dynamics, whereas dSpacer is selected for studies requiring a stable, non-distorting abasic site mimic (e.g., DNA repair assays). This functional difference is critical for experimental design and reagent selection.

DNA damage mimicry Abasic site Structural biology

Validated Application Scenarios for Spacer Phosphoramidite C3 Based on Quantitative Differentiation


DNAzyme and Aptamer Functional Optimization via Nucleotide Substitution Analysis

Based on the direct head-to-head comparison evidence (Section 3, Evidence Item 1) showing that Spacer C3 substitution at position T8 of DNAzyme 10-23 maintains a relative catalytic rate of 129 (vs. WT = 100), this reagent is ideal for systematic structure-activity relationship (SAR) studies of functional nucleic acids. Researchers probing the catalytic core or binding domains of aptamers, ribozymes, and DNAzymes can use Spacer C3 to replace individual nucleotides, thereby identifying non-essential positions or those amenable to spacer insertion without loss of function. This application is directly supported by the Glen Research report which details the use of Spacer C3 analogs to optimize DNAzyme 10-23 [1].

High-Fidelity PCR and qPCR Probe Design with 3'-Terminal Blocking

Evidence from cross-study comparable data (Section 3, Evidence Item 2) demonstrates that Spacer C3 provides a more stable and non-cleavable 3'-block compared to 3'-phosphate, particularly in assays involving restriction enzymes. This makes Spacer C3-modified oligonucleotides the preferred choice for designing PCR primers and TaqMan probes where absolute prevention of polymerase extension is required. The modification ensures that the probe does not act as a primer, maintaining the specificity of the amplification reaction without the risk of false-positive signals due to partial cleavage of the blocking group [1].

Hydrophobic Spacer Insertion for Modulating Oligonucleotide-Biomolecule Interactions

As established by class-level inference (Section 3, Evidence Item 3), Spacer C3's high hydrophobicity (logP 7.694) differentiates it from hydrophilic spacers like HEG. This property is critical when designing oligonucleotides intended to interact with hydrophobic binding pockets on proteins or when conjugation to lipophilic moieties (e.g., cholesterol, lipophilic dyes) is required. In such scenarios, the C3 spacer ensures optimal partitioning and interaction within a non-polar microenvironment, enhancing binding affinity and reducing off-target effects, a factor not achieved with hydrophilic PEG spacers [1].

Structural Probing of DNA Backbone Flexibility and Distortion

The class-level evidence regarding backbone distortion (Section 3, Evidence Item 4) validates the use of Spacer C3 as a tool to intentionally introduce flexibility and disrupt the regular helical geometry of DNA. This application is particularly relevant in studies of DNA bending, protein-induced DNA distortion, or the investigation of how local backbone perturbations affect global nucleic acid structure and function. Unlike the structurally rigid dSpacer, Spacer C3's flexible propyl chain allows researchers to model the effects of a 'kink' or 'hinge' in the DNA backbone, providing insights into the mechanical properties of nucleic acids [1].

Technical Documentation Hub

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